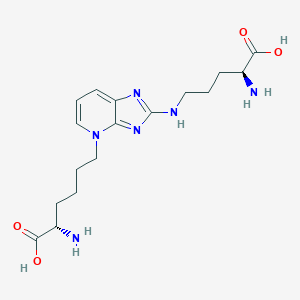
1-Boc-3-(アミノ)アゼチジン
概要
説明
1-Boc-3-(amino)azetidine, also known as Boc-3-azetidineamine, is an organic compound with a unique chemical structure. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and one oxygen atom. Boc-3-azetidineamine has been studied extensively in recent years due to its potential applications in organic synthesis and medicinal chemistry. This article will discuss the synthesis method of Boc-3-azetidineamine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
有機合成
“1-Boc-3-(アミノ)アゼチジン”は、有機合成における出発物質として使用されます . アゼチジン環とオキセタン環を含む新しいヘテロ環状アミノ酸誘導体の合成において重要な役割を果たします . 出発物質の(N-Boc-アゼチジン-3-イリデン)酢酸は、DBU触媒によるホルナー・ワズワース・エモンズ反応によって(N-Boc)アゼチジン-3-オンから得られます .
医薬品中間体
この化合物は、医薬品の製造における中間体として使用されます . また、IRAK-4阻害剤の合成に用いられる重要な医薬品中間体です .
アゼチジン誘導体の合成
この化合物は、NH-ヘテロ環のAza-Michael付加によって、新しいアゼチジン誘導体の合成に用いられます . このプロセスは、標的の官能化された3-置換3-(アセトキシメチル)アゼチジンをもたらします .
オキセタン化合物の合成
アゼチジン誘導体と同様の方法で得られたメチル2-(オキセタン-3-イリデン)酢酸は、様々な(N-Boc-シクロアミノル)アミンと反応させると、標的の3-置換3-(アセトキシメチル)オキセタン化合物が得られます .
鈴木・宮浦クロスカップリング反応
対応する臭素化ピラゾール・アゼチジンハイブリッドとボロン酸との鈴木・宮浦クロスカップリングによって、新規なヘテロ環状アミノ酸誘導体の合成と多様化が達成されました
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-aminoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGLRFGDZJSQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363973 | |
| Record name | 1-Boc-3-(amino)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193269-78-2 | |
| Record name | 1-Boc-3-(amino)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminoazetidine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)



![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)




